molecular formula C5H5N3S B1270446 5-Amino-3-methyl-isothiazole-4-carbonitrile CAS No. 41808-35-9

5-Amino-3-methyl-isothiazole-4-carbonitrile

Cat. No. B1270446
CAS RN: 41808-35-9
M. Wt: 139.18 g/mol
InChI Key: PJQFZPWSFDVYIF-UHFFFAOYSA-N
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Patent
US07498333B2

Procedure details

To a chilled solution of sulfuric acid (7.2 volumes, 12.9 equivs) was charged 5-amino-3-methylisothiazole-4-carbonitrile (method 4) (1.0 equiv). The temperature was maintained below 55° C. The reaction mixture was heated to 70° C. and held for 1 hour until TLC showed disappearance of starting material. The mixture was cooled to 60-65° C. before the ammonia (21 volumes) was charged to pH 10. The mixture was cooled to 20° C., aged overnight and filtered. The resulting solid was washed with dilute ammonia (3.6 volumes) and dried at 40° C. to give a pale brown solid (typical yield 80%).1H NMR (300 MHz, DMSO-d6) δ 2.46(s, 3H), 6.28 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]1[S:11][N:10]=[C:9]([CH3:12])[C:8]=1[C:13]#[N:14].N>>[NH2:6][C:7]1[S:11][N:10]=[C:9]([CH3:12])[C:8]=1[C:13]([NH2:14])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NS1)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 55° C
ADDITION
Type
ADDITION
Details
was charged to pH 10
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C., aged overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid was washed with dilute ammonia (3.6 volumes)
CUSTOM
Type
CUSTOM
Details
dried at 40° C.
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid (typical yield 80%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C(=NS1)C)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.